N-Nitrosomethylaminosulfolane

Übersicht

Beschreibung

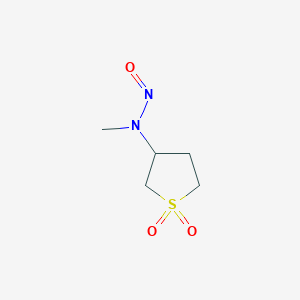

N-Nitrosomethylaminosulfolane is a synthetic compound that belongs to the class of nitrosamines. It has the chemical formula C5H10N2O3S and is known for its potent carcinogenic properties. This compound is used in various industrial processes, including the production of rubber, pesticides, and pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Nitrosomethylaminosulfolane typically involves the nitrosation of methylaminosulfolane. This process can be carried out using nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid, usually hydrochloric acid (HCl). The reaction is conducted under controlled temperature conditions to ensure the formation of the desired nitrosamine compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of nitrosating agents and the implementation of safety measures to prevent exposure to the carcinogenic compound. The reaction conditions are optimized to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-Nitrosomethylaminosulfolane undergoes various chemical reactions, including:

Oxidation: This reaction involves the conversion of the nitroso group to a nitro group.

Reduction: The nitroso group can be reduced to an amine group.

Substitution: The nitroso group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted nitrosamines.

Wissenschaftliche Forschungsanwendungen

N-Nitrosomethylaminosulfolane (NMAS) is a nitrosamine compound that has garnered interest in various scientific research applications, particularly in toxicology and chemical synthesis. This article explores its applications, supported by comprehensive data and case studies.

Toxicology Studies

NMAS is primarily utilized in toxicological research to understand the mechanisms of nitrosamine-induced carcinogenesis. Nitrosamines are known for their potential carcinogenic effects, and NMAS serves as a model compound to study these processes.

- Case Study: Research has shown that NMAS can induce DNA damage in mammalian cells, providing insights into the mutagenic pathways associated with nitrosamines. In vitro studies demonstrated that exposure to NMAS resulted in significant increases in mutagenesis rates, suggesting its role as a potent DNA damaging agent .

Chemical Synthesis

NMAS is employed as an intermediate in the synthesis of various organic compounds. Its unique properties allow chemists to explore new synthetic pathways and develop novel compounds.

- Synthesis Example: NMAS has been used in the synthesis of sulfonamide derivatives, which are important in medicinal chemistry. Researchers have reported successful reactions involving NMAS that yield biologically active sulfonamides .

Model Compound for Nitrosamine Chemistry

As a model compound, NMAS aids researchers in studying the reactivity and stability of nitrosamines under different conditions. It helps elucidate the factors influencing nitrosamine formation and degradation.

- Research Findings: Studies indicate that NMAS can undergo various reactions leading to the formation of different products, depending on environmental conditions such as pH and temperature. This reactivity profile is critical for understanding nitrosamine behavior in biological systems .

Data Tables

Wirkmechanismus

The mechanism of action of N-Nitrosomethylaminosulfolane involves the formation of DNA adducts, leading to mutations and carcinogenesis. The nitroso group reacts with DNA bases, particularly guanine, resulting in the formation of DNA adducts that can cause errors during DNA replication. This process is a key factor in the compound’s carcinogenicity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-Nitrosodimethylamine (NDMA)

- N-Nitrosodiethylamine (NDEA)

- N-Nitrosomorpholine (NMOR)

Uniqueness

N-Nitrosomethylaminosulfolane is unique due to its specific structure, which includes a sulfolane ring. This structural feature distinguishes it from other nitrosamines and contributes to its distinct chemical properties and reactivity .

Biologische Aktivität

N-Nitrosomethylaminosulfolane (NMAS) is a member of the nitrosamine family, which has garnered attention due to its potential biological activities, particularly its carcinogenic properties. This article explores the biological activity of NMAS, including its mechanisms of action, toxicological effects, and implications for human health and the environment.

Overview of Nitrosamines

Nitrosamines are organic compounds formed by the reaction of nitrites with secondary amines. They are widely recognized for their mutagenic and carcinogenic properties. NMAS, specifically, has been implicated in various studies concerning its potential to induce tumors in laboratory animals and its effects on aquatic life.

The biological activity of NMAS can be attributed to its ability to form DNA adducts, leading to mutations that may result in cancer. The metabolic activation of NMAS involves cytochrome P450 enzymes, which convert it into reactive intermediates capable of interacting with cellular macromolecules.

Key Mechanisms:

- DNA Alkylation : NMAS can alkylate DNA, leading to mutations and subsequent carcinogenesis.

- Cellular Toxicity : The compound exhibits cytotoxic effects on various cell types, contributing to its overall toxicity profile.

Case Studies and Research Findings

-

Carcinogenicity in Animal Models :

- Research has shown that NMAS induces tumors in specific organs when administered to rodents. For example, studies indicate that prolonged exposure leads to a significant increase in tumor incidence in the liver and lungs .

- A notable study demonstrated that NMAS exposure resulted in a dose-dependent response in tumor formation, mirroring findings associated with other nitrosamines like N-nitrosodimethylamine (NDMA) .

-

Effects on Aquatic Organisms :

- Acute toxicity tests have revealed that NMAS affects various aquatic species. For instance, studies reported lethal concentrations leading to significant mortality rates in fish and crustaceans exposed to NMAS over extended periods .

- Chronic exposure studies indicated that NMAS caused reproductive and developmental toxicity in aquatic organisms, further emphasizing its environmental impact .

Data Tables

The following tables summarize key findings related to the biological activity and toxicity of this compound:

Environmental Impact

The environmental persistence of NMAS raises concerns regarding water quality and ecological health. The U.S. EPA suggests that ambient water concentrations should ideally be zero due to the non-threshold nature of its carcinogenic effects . However, practical levels have been estimated based on risk assessments for human consumption through contaminated water sources.

Eigenschaften

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-methylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3S/c1-7(6-8)5-2-3-11(9,10)4-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRZXZYVFNZCXQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCS(=O)(=O)C1)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101030615 | |

| Record name | 3-(N-Nitrosomethylamino)sulfolan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101030615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13256-21-8 | |

| Record name | NSC 96392 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013256218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Nitrosomethylaminosulfolane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96392 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(N-Nitrosomethylamino)sulfolan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101030615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13256-21-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.